molecular formula C16H15NO3 B13502529 rac-2-{[(1R,2R)-2-(naphthalen-2-yl)cyclopropyl]formamido}acetic acid

rac-2-{[(1R,2R)-2-(naphthalen-2-yl)cyclopropyl]formamido}acetic acid

Cat. No.: B13502529
M. Wt: 269.29 g/mol
InChI Key: WPKVCPQMUXCXJD-UONOGXRCSA-N
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Description

rac-2-{[(1R,2R)-2-(naphthalen-2-yl)cyclopropyl]formamido}acetic acid: is a synthetic compound with a complex structure that includes a cyclopropyl ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-{[(1R,2R)-2-(naphthalen-2-yl)cyclopropyl]formamido}acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropyl ring and the introduction of the naphthalene group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-2-{[(1R,2R)-2-(naphthalen-2-yl)cyclopropyl]formamido}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

rac-2-{[(1R,2R)-2-(naphthalen-2-yl)cyclopropyl]formamido}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of rac-2-{[(1R,2R)-2-(naphthalen-2-yl)cyclopropyl]formamido}acetic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The pathways involved may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • rac-2-{[(1R,2R)-2-(phenyl)cyclopropyl]formamido}acetic acid
  • rac-2-{[(1R,2R)-2-(benzyl)cyclopropyl]formamido}acetic acid

Uniqueness

rac-2-{[(1R,2R)-2-(naphthalen-2-yl)cyclopropyl]formamido}acetic acid is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and physical properties compared to similar compounds

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

2-[[(1R,2R)-2-naphthalen-2-ylcyclopropanecarbonyl]amino]acetic acid

InChI

InChI=1S/C16H15NO3/c18-15(19)9-17-16(20)14-8-13(14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14H,8-9H2,(H,17,20)(H,18,19)/t13-,14+/m0/s1

InChI Key

WPKVCPQMUXCXJD-UONOGXRCSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)NCC(=O)O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1C(C1C(=O)NCC(=O)O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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